5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one
Description
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core substituted with benzothiazole and hydroxy-methylphenyl groups. Compounds with such structures often exhibit interesting biological and chemical properties, making them valuable in various fields of research and industry.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-10-6-7-11(8-13(10)22)21-9-14(23)16(17(21)19)18-20-12-4-2-3-5-15(12)24-18/h2-8,22H,9,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKQQXQCRLBXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Construction of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.
Substitution Reactions: Introducing the hydroxy-methylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyrrolone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its structural features.
Fluorescent Probes: The benzothiazole group could impart fluorescent properties, useful in bioimaging.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals targeting specific pathways or receptors.
Industry
Dyes and Pigments: Use in the synthesis of high-performance dyes or pigments.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Fluorescent Probes: The benzothiazole group could interact with specific biomolecules, altering its fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the hydroxy-methylphenyl group.
4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one: Lacks the amino group.
Uniqueness
The presence of both the benzothiazole and hydroxy-methylphenyl groups, along with the amino substitution, makes “5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-2H-pyrrol-3-one” unique in its potential reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
